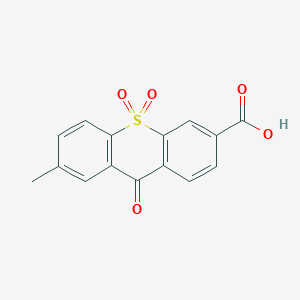
7-Methyl-9,10,10-trioxo-9,10-dihydro-10lambda~6~-thioxanthene-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methyl-9,10,10-trioxo-9,10-dihydro-10lambda~6~-thioxanthene-3-carboxylic acid is a chemical compound with the molecular formula C15H10O5S . This compound belongs to the class of thioxanthenes, which are known for their diverse biological activities, including anti-tumor, anti-allergic, and monoamine oxidase (MAO) inhibitory properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-9,10,10-trioxo-9,10-dihydro-10lambda~6~-thioxanthene-3-carboxylic acid typically involves the reaction of 3-chlorothioxanthen-9-one-10,10-dioxide with commercially available 3-carboxylic acid thioxanthen-9-one-10,10-dioxide . The reaction conditions often include the use of solvents like dry acetone and catalysts such as anhydrous potassium carbonate at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
7-Methyl-9,10,10-trioxo-9,10-dihydro-10lambda~6~-thioxanthene-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dry acetone.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thioxanthene derivatives.
Substitution: Formation of azide derivatives.
Aplicaciones Científicas De Investigación
7-Methyl-9,10,10-trioxo-9,10-dihydro-10lambda~6~-thioxanthene-3-carboxylic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 7-Methyl-9,10,10-trioxo-9,10-dihydro-10lambda~6~-thioxanthene-3-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: Monoamine oxidase (MAO) enzymes.
Pathways Involved: Inhibition of MAO enzymes, leading to increased levels of monoamine neurotransmitters in the brain, which can have therapeutic effects in neurological disorders.
Comparación Con Compuestos Similares
Similar Compounds
Thioxanthen-9-one-10,10-dioxide: Known for its anti-tumor and anti-allergic properties.
3-Chlorothioxanthen-9-one-10,10-dioxide: Used as a precursor in the synthesis of various thioxanthene derivatives.
Uniqueness
7-Methyl-9,10,10-trioxo-9,10-dihydro-10lambda~6~-thioxanthene-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other thioxanthene derivatives .
Propiedades
Número CAS |
51763-16-7 |
|---|---|
Fórmula molecular |
C15H10O5S |
Peso molecular |
302.3 g/mol |
Nombre IUPAC |
7-methyl-9,10,10-trioxothioxanthene-3-carboxylic acid |
InChI |
InChI=1S/C15H10O5S/c1-8-2-5-12-11(6-8)14(16)10-4-3-9(15(17)18)7-13(10)21(12,19)20/h2-7H,1H3,(H,17,18) |
Clave InChI |
HOJKPKWYXUGOEZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)S(=O)(=O)C3=C(C2=O)C=CC(=C3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


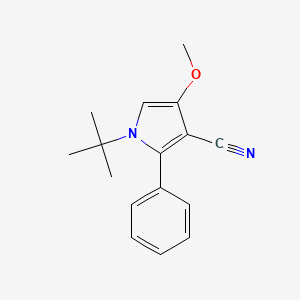

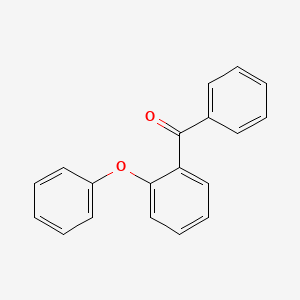

![2-(4-Chlorophenoxy)-1-(1,2-dihydrobenzo[e][1]benzothiol-1-yl)ethanone](/img/structure/B14659849.png)
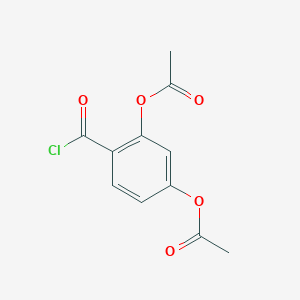
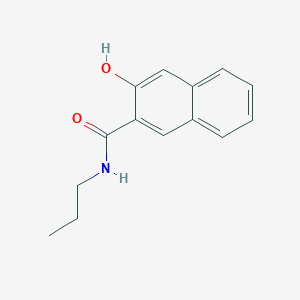
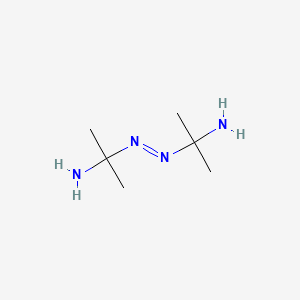

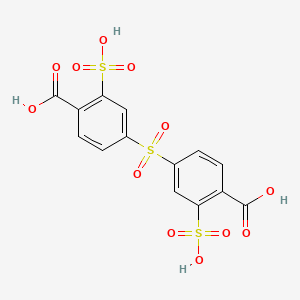

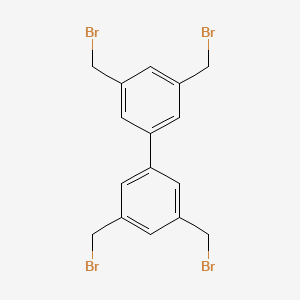
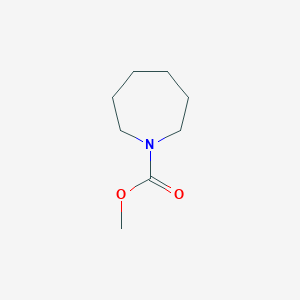
![1H-Pyrrolo[1,2,3-DE]quinoxaline](/img/structure/B14659897.png)
